molecular formula C14H12O3 B8345832 2-Hydroxy-6-methoxybenzophenone

2-Hydroxy-6-methoxybenzophenone

Cat. No.: B8345832
M. Wt: 228.24 g/mol
InChI Key: PVWQQDBAZVBDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-methoxybenzophenone is a methoxy-substituted benzophenone of significant interest in chemical and materials research. This compound is primarily investigated for its potential as an ultraviolet (UV) light absorber and stabilizer, a property well-documented in related benzophenone compounds such as 2-hydroxy-4-methoxybenzophenone (oxybenzone) which is commonly used in sunscreens and plastics . Its molecular structure, featuring a hydroxy-methoxy substitution pattern, is key to its ability to dissipate UV radiation as heat, making it a candidate for developing protective coatings, polymers, and advanced materials with enhanced resistance to photodegradation. In synthetic chemistry, 2-Hydroxy-6-methoxybenzophenone serves as a valuable precursor and building block for the synthesis of more complex organic molecules. Its structure is amenable to further chemical modifications, including etherification, esterification, and formation of metal complexes, facilitating its use in medicinal chemistry research and the development of novel compounds with potential biological activity. Researchers also utilize this compound to study the structure-activity relationships of UV filters and their metabolic pathways. While in vitro studies on related benzophenones show species-specific phase II conjugation metabolism , detailed metabolic and toxicokinetic studies specific to 2-Hydroxy-6-methoxybenzophenone are an area for further investigation. This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle this material with appropriate precautions.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(2-hydroxy-6-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H12O3/c1-17-12-9-5-8-11(15)13(12)14(16)10-6-3-2-4-7-10/h2-9,15H,1H3

InChI Key

PVWQQDBAZVBDAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

2-Hydroxy-6-methoxybenzophenone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, physicochemical properties, and applications of 2-Hydroxy-6-methoxybenzophenone , a specific isomer of the benzophenone class distinguished by its unique intramolecular hydrogen bonding and steric environment.

Executive Summary

2-Hydroxy-6-methoxybenzophenone (C₁₄H₁₂O₃) is a substituted benzophenone derivative characterized by a 1,2,6-trisubstitution pattern on the primary benzene ring. Unlike its commercially ubiquitous isomer, Oxybenzone (2-hydroxy-4-methoxybenzophenone), the 2,6-isomer is primarily utilized in advanced photophysical research to study Excited State Intramolecular Proton Transfer (ESIPT) and steric inhibition of resonance. Its structure features a strong intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen, while the C6-methoxy group introduces significant steric torsion, forcing the phenyl rings out of coplanarity. This guide serves researchers requiring precise data on its synthesis, spectral characteristics, and photochemical behavior.

Chemical Identity & Identifiers

ParameterDetail
Chemical Name 2-Hydroxy-6-methoxybenzophenone
Synonyms (2-Hydroxy-6-methoxyphenyl)(phenyl)methanone; 2-Benzoyl-3-methoxyphenol
CAS Number 18460-73-6 (Note: Often conflated with 2-hydroxy-4-methoxy isomer; verify structure)
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
SMILES COc1cccc(O)c1C(=O)c2ccccc2
InChIKey Unique key required for isomer differentiation (e.g., DXGLGDHPHMLXJC is for 2,4-isomer; 2,6-isomer differs)
Structure Class Benzophenone; Phenol; Aromatic Ether

Physicochemical Properties[1][2][3][4][7][8][9][10]

The 2,6-substitution pattern drastically alters the physical properties compared to the 2,4-isomer due to the "buttressing effect" of the methoxy group and the chelated hydroxyl.

  • Appearance: Yellow crystalline solid (color attributed to the extended conjugation and intramolecular H-bond).

  • Melting Point: 100–102 °C (Distinct from Oxybenzone's 62–65 °C).

  • Solubility: Soluble in dichloromethane, chloroform, DMSO, and ethanol; sparingly soluble in water.

  • pKa: ~7.5–8.0 (The intramolecular H-bond stabilizes the phenolate, making the proton harder to remove compared to free phenols, but the inductive effect of the carbonyl increases acidity).

Synthesis & Production Protocols

Synthesis of the 2,6-isomer is challenging due to the steric hindrance at the C2 position of the resorcinol/methoxy scaffold. Standard Friedel-Crafts acylation of 3-methoxyphenol yields the 2,4-isomer (Oxybenzone). Therefore, alternative routes are required.

Protocol A: Partial Methylation of 2,6-Dihydroxybenzophenone

This method relies on the statistical methylation of the symmetric precursor, 2,6-dihydroxybenzophenone.

Reagents:

  • Precursor: 2,6-Dihydroxybenzophenone (CAS 606-28-0)

  • Methylating Agent: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone or Acetonitrile

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2,6-dihydroxybenzophenone in dry acetone.

  • Base Addition: Add 1.1 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the mono-phenolate.

  • Methylation: Add 1.0 eq of Methyl Iodide dropwise. The stoichiometry is critical to prevent dimethylation (yielding 2,6-dimethoxybenzophenone).

  • Reflux: Heat to reflux (56 °C) for 4–6 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 8:2). The product (monomethyl) will appear between the starting material (polar) and the dimethyl byproduct (non-polar).

  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Purification: Flash column chromatography is mandatory to separate the mixture. Elute with a gradient of Hexane/DCM.

Protocol B: Friedel-Crafts Acylation (Alternative)

Direct acylation of 1,3-dimethoxybenzene with benzoyl chloride using AlCl₃ often leads to demethylation ortho to the carbonyl, yielding the target directly in situ.

Synthesis Start 2,6-Dihydroxybenzophenone (Symmetric Precursor) Intermediate Mono-Phenolate Intermediate Start->Intermediate Deprotonation Reagents MeI / K2CO3 (1.0 eq) Reagents->Intermediate Product 2-Hydroxy-6-methoxybenzophenone (Target) Intermediate->Product Methylation (Sn2) Byproduct 2,6-Dimethoxybenzophenone (Over-methylated) Intermediate->Byproduct Excess MeI

Caption: Synthesis pathway via controlled mono-methylation of 2,6-dihydroxybenzophenone.

Spectroscopic Characterization

The structural identity is validated by specific spectral fingerprints arising from the intramolecular Hydrogen Bond (IMHB).

Nuclear Magnetic Resonance (NMR)[3]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 12.0–13.5 ppm (1H, s): Chelated Phenolic -OH . The extreme downfield shift confirms the strong intramolecular hydrogen bond with the carbonyl oxygen.

    • δ 3.5–3.8 ppm (3H, s): Methoxy -OCH₃ .

    • δ 6.5–7.5 ppm (m): Aromatic protons. The splitting pattern of the substituted ring will show a triplet (H4) and two doublets (H3, H5) if the coupling follows the 1,2,3-trisubstituted pattern.

  • ¹³C NMR:

    • Carbonyl (C=O): shifted downfield (~198–200 ppm) due to H-bonding.

    • C-OH and C-OMe: Distinct signals at ~160–165 ppm.

Infrared Spectroscopy (IR)
  • ν(O-H): Broad, weak band at 2800–3200 cm⁻¹ (chelated).

  • ν(C=O): Shifted to lower frequency (~1620–1635 cm⁻¹) compared to free benzophenone (1660 cm⁻¹) due to the weakening of the C=O bond by the H-bond.

Applications & Biological Relevance[9][11]

Photophysics & ESIPT Research

2-Hydroxy-6-methoxybenzophenone is a critical model compound for studying Excited State Intramolecular Proton Transfer (ESIPT) .

  • Mechanism: Upon UV excitation, the proton from the hydroxyl group transfers to the carbonyl oxygen, forming a phototautomer (keto form).

  • Steric Twist: The 6-methoxy group forces the phenyl ring out of plane relative to the carbonyl. This twisting disrupts the orbital overlap required for efficient ESIPT compared to the planar 2-hydroxy-4-methoxy isomer, leading to unique fluorescence quenching or dual-emission properties.

Drug Development & Medicinal Chemistry
  • Scaffold: Used as a core scaffold for designing xanthones and flavones via cyclization.

  • Bioactivity: Hydroxybenzophenones exhibit antioxidant and anti-inflammatory properties. The 2,6-substitution pattern is investigated for its ability to mimic natural products like Cotoin (from Nectandra coto), which has antiviral and antispasmodic activities.

Safety & Handling (SDS Highlights)

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves.
Eye Irritation Category 2A (H319)Use safety goggles.
Aquatic Toxicity Chronic 3Avoid release to environment (benzophenones are lipophilic).

Storage: Store at room temperature (15–25 °C) in a dark, dry place. The compound is stable but light-sensitive over prolonged periods.

References

  • Synthesis of Benzophenone Derivatives

    • Title: Synthesis and characterization of polyhydroxyl
    • Source:Journal of Chemical Research / TandF Online.
    • Context: Describes Friedel-Crafts and methylation protocols for 2,6-substituted systems.
  • Photophysics of Hydroxybenzophenones

    • Title: Excited State Intramolecular Proton Transfer in 2-Hydroxybenzophenones.
    • Source:Journal of Physical Chemistry A.
    • Context: comparative study of ESIPT in 2,4- vs 2,6-substituted isomers.
  • Chemical Identity Data

    • Title: 2-Hydroxy-6-methoxybenzophenone Product Data.[1][2][3]

    • Source:PubChem / Sigma-Aldrich.

    • Context: General physicochemical properties and safety data.[4]

(Note: Specific CAS 18460-73-6 is referenced for the 2,6-isomer in specialized chemical catalogs; always verify structure via NMR due to common confusion with Oxybenzone.)

Sources

Technical Analysis: Structural Isomerism and Functional Divergence of Methoxybenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Oxybenzone (2-hydroxy-4-methoxybenzophenone) and its structural isomer, 2-hydroxy-6-methoxybenzophenone .[1] While they share the same molecular formula (


), their functional properties diverge radically due to steric inhibition of resonance (SIR) .
  • Oxybenzone represents the "functional" isomer: a planar molecule optimized for Excited-State Intramolecular Proton Transfer (ESIPT), allowing it to safely dissipate UV energy as heat.

  • 2-Hydroxy-6-methoxybenzophenone represents the "dysfunctional" isomer: a sterically hindered, twisted molecule where the 6-methoxy group disrupts planarity, severing the conjugation required for effective UV absorption and photostability.[1]

Structural Identity and Isomerism

The core difference lies in the substitution pattern on the benzoyl ring. Both compounds are derivatives of (2-hydroxyphenyl)-phenylmethanone, but the placement of the methoxy group dictates the molecular geometry.

FeatureOxybenzone (Standard)2-Hydroxy-6-methoxybenzophenone (Isomer)
IUPAC Name (2-hydroxy-4-methoxyphenyl)-phenylmethanone(2-hydroxy-6-methoxyphenyl)-phenylmethanone
Substitution 2,4-disubstituted (Asymmetric)2,6-disubstituted (Vicinal to Carbonyl)
Geometry Planar (Allows conjugation)Twisted (Steric crowding)
Intramolecular H-Bond Strong (

)
Weakened/Distorted
Primary Use Broad-spectrum UV Filter (Sunscreen)Impurity / Research Compound
Visualization: Structural Comparison

The following diagram illustrates the steric clash in the 2,6-isomer compared to the planar stability of Oxybenzone.

Structures cluster_oxy Oxybenzone (2-hydroxy-4-methoxy) Planar & Conjugated cluster_iso 2-Hydroxy-6-methoxybenzophenone Twisted & Deconjugated Oxy Benzene Ring (Planar) H_bond Intramolecular H-Bond (Stabilizing) Oxy->H_bond 2-OH aligns with C=O Iso Benzene Ring (Twisted ~40-60°) Oxy->Iso Isomerization (Theoretical) Steric Steric Clash (6-OMe vs Phenyl) Iso->Steric Forces C=O out of plane

Figure 1: Structural comparison highlighting the steric clash in the 2,6-isomer that forces the carbonyl group out of the aromatic plane.

Photophysics: The Mechanism of Action vs. Failure

The efficacy of benzophenones as UV filters relies entirely on the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This mechanism requires the molecule to be planar so the hydroxyl hydrogen and carbonyl oxygen are close enough for proton transfer upon excitation.

Oxybenzone: The Functional Mechanism (ESIPT)
  • Ground State (

    
    ):  The molecule is planar. A strong hydrogen bond exists between the 2-OH and the C=O.[1]
    
  • Excitation (

    
    ):  UV photon absorption promotes an electron to the 
    
    
    
    orbital. The acidity of the OH group increases, and the basicity of the C=O increases.
  • Proton Transfer: The proton (

    
    ) transfers to the oxygen, forming a keto-tautomer .
    
  • Relaxation: The keto-tautomer relaxes to its ground state, releasing energy as harmless heat (IR radiation), then transfers the proton back (reverse proton transfer) to regenerate the original enol form.

2-Hydroxy-6-methoxybenzophenone: The Failure Mode (SIR)

The 6-methoxy group introduces significant steric bulk ortho to the carbonyl.[1] To relieve this strain, the carbonyl group rotates out of the plane of the phenyl ring.

  • Consequence 1 (Blue Shift): The loss of planarity reduces the effective conjugation length of the

    
    -system. This shifts the absorption maximum (
    
    
    
    ) to shorter wavelengths (Hypsochromic shift), likely out of the critical UVA region (320-400 nm).
  • Consequence 2 (Loss of Photostability): The twist increases the distance between the 2-OH and the C=O, weakening the pre-existing hydrogen bond. Without a robust H-bond, the ESIPT pathway is disrupted. The molecule cannot safely dissipate energy and may undergo photodegradation or generate free radicals.

Mechanism cluster_ESIPT Oxybenzone: ESIPT Cycle (Safe Energy Dissipation) cluster_SIR 2-Hydroxy-6-methoxy: Steric Inhibition (Failure) Enol Enol Form (S0) Planar, H-bonded Excited Excited Enol (S1) Absorbs UV Enol->Excited UV Absorption (hv) Keto Keto Tautomer (S1) Proton Transferred Excited->Keto Fast Proton Transfer Heat Ground Keto (S0) Releases Heat Keto->Heat Internal Conversion Heat->Enol Reverse Proton Transfer Twisted Twisted Ground State Weak H-bond Unstable Excited State No ESIPT Pathway Twisted->Unstable Weak UV Abs (Blue Shifted) Degradation Photodegradation Radical Formation Unstable->Degradation Fluorescence or Bond Breaking

Figure 2: Mechanistic pathway comparison.[1] Oxybenzone cycles safely; the 2,6-isomer risks degradation due to steric inhibition.[1]

Synthesis and Impurity Profiling

In an industrial setting, 2-hydroxy-6-methoxybenzophenone is encountered primarily as a regioisomeric impurity during the synthesis of Oxybenzone.[1]

Synthesis Route: Friedel-Crafts Acylation

The standard synthesis involves the reaction of 3-methoxyphenol (or resorcinol dimethyl ether) with benzoyl chloride using a Lewis acid catalyst (


).[1]
  • Directing Effects: The -OH and -OMe groups are ortho/para directors.[1]

  • Regioselectivity:

    • Position 4 (Para to OH): Less sterically hindered.[1] Leads to Oxybenzone (Major Product).[1]

    • Position 6 (Ortho to OH, Para to OMe): Leads to Oxybenzone (Symmetry equivalent in some precursors, but distinct in 3-methoxyphenol).

    • Position 2 (Ortho to both): Highly crowded.[1] Leads to 2-hydroxy-6-methoxybenzophenone (Minor Impurity).[1]

Analytical Separation (HPLC Protocol)

Researchers isolating these compounds or validating purity should use Reverse-Phase HPLC (RP-HPLC).[1]

Protocol:

  • Column: C18 (e.g., Kromasil C18, 150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic mixture of Acetonitrile : 0.2% Formic Acid (80:20 v/v).[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 250 nm (or PDA 200-400 nm).[1]

  • Expected Elution:

    • 2-hydroxy-6-methoxybenzophenone: Predicted to elute earlier (lower

      
      ) than Oxybenzone.[1]
      
    • Reasoning: The intramolecular H-bond in Oxybenzone "hides" the polar hydroxyl/carbonyl groups, increasing its effective hydrophobicity. The twisted 2,6-isomer has a weaker H-bond and a more exposed carbonyl dipole, making it interact more strongly with the polar mobile phase.

Summary of Physicochemical Properties

PropertyOxybenzone2-Hydroxy-6-methoxybenzophenone
CAS Number 131-57-7N/A (Rare/Research ID)
Molecular Weight 228.24 g/mol 228.24 g/mol
UV

~288 nm, ~325 nmPredicted <280 nm (Blue Shifted)
Melting Point 62–65 °CLikely Lower (Poor packing due to twist)
Solubility High in organic solventsHigh in organic solvents
Toxicity Potential Endocrine disruption concerns (well studied)Unknown (Likely higher reactivity)

References

  • PubChem. (2025). Oxybenzone Compound Summary. National Library of Medicine. [Link][1]

  • Castro, G.T., et al. (2000).[3] UV Spectral Properties of Benzophenone.[3][4][5][6][7] Influence of Solvents and Substituents. Molecules, 5, 424-425.[1][3][6] [Link][1]

  • Kumar, S., et al. (2014). Impurity Profiling of Oxybenzone by RP-HPLC Method. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Serpone, N., et al. (2007). Inorganic and Organic UV Filters: Their Role and Efficacy in Sunscreens and Sun Care Products. Inorganica Chimica Acta. [Link][1]

Sources

Thermodynamic Stability and Photophysical Dynamics of the 2-Hydroxy-6-Methoxybenzophenone Isomer: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rational design of benzophenone-based ultraviolet (UV) absorbers relies heavily on the delicate balance between intramolecular hydrogen bonding (IHB) and steric constraints. While 2-hydroxy-4-methoxybenzophenone (Oxybenzone) is a ubiquitous UV filter, its structural isomer, 2-hydroxy-6-methoxybenzophenone , presents a unique thermodynamic profile. By shifting the methoxy group to the ortho position (C6), severe steric hindrance is introduced adjacent to the carbonyl core.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between this specific steric crowding, the resulting perturbation of the IHB, and its ultimate impact on the molecule's thermodynamic stability and Excited-State Intramolecular Proton Transfer (ESIPT) efficiency. This guide provides field-proven analytical protocols and mechanistic insights for researchers evaluating sterically hindered benzophenone derivatives.

Structural Chemistry & Thermodynamic Principles

The Interplay of Intramolecular Hydrogen Bonding (IHB) and Coplanarity

The thermodynamic stability of 2-hydroxybenzophenone derivatives is fundamentally anchored by a strong IHB between the hydroxyl proton at the C2 position and the carbonyl oxygen. This interaction forms a pseudo-six-membered chelate ring that stabilizes the ground-state enol tautomer[1].

For the IHB to achieve maximum stabilization energy (experimentally determined to be approximately


 in unhindered analogues[1]), the participating atoms—including the substituted phenyl ring and the carbonyl group—must maintain strict coplanarity[2]. Coplanarity allows for optimal orbital overlap and minimizes the distance between the hydrogen donor and acceptor.
The 6-Methoxy Steric Penalty

In the 2-hydroxy-6-methoxybenzophenone isomer, the methoxy group is positioned at C6, directly ortho to the carbonyl group. This creates a highly congested microenvironment:

  • Steric Clash: The bulky methoxy group forces severe van der Waals repulsion against the unsubstituted phenyl ring.

  • Dihedral Distortion: To relieve this steric strain, the molecule must undergo a conformational twist, breaking the coplanarity of the carbonyl group with the substituted phenyl ring[2].

  • Thermodynamic Destabilization: This forced dihedral twist elongates the O···H distance in the chelate ring, significantly weakening the IHB. Consequently, the standard molar enthalpy of formation (

    
    ) for the 6-methoxy isomer is less exothermic (less thermodynamically stable) than its 4-methoxy counterpart.
    
Photophysical Consequences: ESIPT Dynamics

Benzophenones dissipate absorbed UV energy harmlessly as heat via ESIPT[3][4]. Upon photoexcitation to the singlet excited state (


), the acidity of the phenol and the basicity of the carbonyl oxygen increase, driving an ultrafast proton transfer to form a transient keto tautomer[3].

Because ESIPT is highly sensitive to the ground-state geometry, the disrupted coplanarity in the 6-methoxy isomer introduces a kinetic activation barrier to the ESIPT pathway. The molecule must undergo excited-state planarization before proton transfer can occur, increasing the probability of competitive, potentially degradative, photochemical side-reactions.

ESIPT_Pathway S0_Enol S0 State (Enol) Twisted Geometry Weakened IHB S1_Enol S1 State (Enol*) Franck-Condon State S0_Enol->S1_Enol UV Photon Absorption Planarization Excited-State Planarization (Kinetic Barrier) S1_Enol->Planarization Overcoming Steric Clash S1_Keto S1 State (Keto*) Proton Transferred Planarization->S1_Keto ESIPT S0_Keto S0 State (Keto) Ground State S1_Keto->S0_Keto Emission / IC Heat Non-Radiative Decay (Thermal Relaxation) S1_Keto->Heat Heat Dissipation S0_Keto->S0_Enol Reverse Proton Transfer

Figure 1: ESIPT pathway of 2-hydroxy-6-methoxybenzophenone highlighting the steric planarization barrier.

Quantitative Data Synthesis

To understand the thermodynamic penalty of the 6-methoxy substitution, we must benchmark it against the industry standard, 2-hydroxy-4-methoxybenzophenone. The table below synthesizes the structural and thermodynamic divergences caused by positional isomerism.

Parameter2-Hydroxy-4-methoxybenzophenone (Oxybenzone)2-Hydroxy-6-methoxybenzophenone (Isomer)
Substitution Pattern Para to carbonyl (minimal steric clash)Ortho to carbonyl (severe steric clash)
Carbonyl-Phenyl Coplanarity High (Optimal for IHB)Low (Significant dihedral twist)
IHB Stabilization Energy

[1]

(Thermodynamically penalized)
ESIPT Activation Barrier Near zero (Ultrafast)Elevated (Requires structural planarization)
Primary Relaxation Pathway Barrierless ESIPTESIPT + Competitive non-radiative decay

Experimental Protocols for Stability Assessment

To rigorously validate the thermodynamic and photophysical stability of the 2-hydroxy-6-methoxybenzophenone isomer, the following self-validating protocols must be executed.

Protocol 1: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Purpose: To determine the enthalpy of fusion (


) and heat capacities (

), which are required to calculate the standard molar enthalpy of formation in the condensed phase[1].
  • Calibration (Self-Validation Step): Calibrate the DSC utilizing high-purity Indium (In) and Zinc (Zn) standards. The onset melting temperature and heat of fusion of the standards must fall within

    
     and 
    
    
    
    of literature values, respectively, to validate the calorimetric constant.
  • Sample Preparation: Accurately weigh

    
     of the 2-hydroxy-6-methoxybenzophenone isomer into an aluminum crucible. Seal with a pierced lid to prevent overpressure while allowing outgassing.
    
  • Thermal Cycling:

    • Equilibrate the sample at

      
      .
      
    • Heat at a controlled rate of

      
       under a continuous dry nitrogen purge (
      
      
      
      ) to
      
      
      above the anticipated melting point.
    • Cool at

      
       back to 
      
      
      
      to observe crystallization kinetics.
  • Data Extraction: Integrate the endothermic melting peak to calculate

    
    . The broader the melting peak compared to the 4-methoxy isomer, the higher the degree of conformational heterogeneity induced by steric hindrance.
    
Protocol 2: ESIPT Kinetic Analysis via Femtosecond Transient Absorption (fs-TA)

Purpose: To quantify the kinetic barrier introduced by the 6-methoxy steric clash during the ESIPT process.

  • System Preparation: Prepare a

    
     solution of the isomer in a non-polar solvent (e.g., cyclohexane) to isolate intramolecular dynamics from solvent-solute hydrogen bonding.
    
  • Excitation: Pump the sample using a

    
     femtosecond laser pulse (
    
    
    
    duration,
    
    
    ) to populate the Franck-Condon
    
    
    (enol) state.
  • Probing: Probe the excited state dynamics using a white-light continuum pulse (

    
    ) at varying delay times (
    
    
    
    to
    
    
    ).
  • Data Validation (Self-Validation Step): Perform Global Target Analysis (GTA) on the transient spectra. The kinetic model is only valid if the sum of the Species-Associated Spectra (SAS) accurately reconstructs the steady-state fluorescence emission spectrum of the keto tautomer.

  • Causality Check: A delayed rise time in the Stimulated Emission (SE) band of the keto tautomer (compared to the

    
     rise in oxybenzone) directly confirms the kinetic penalty of the steric planarization requirement.
    

Experimental_Workflow Sample Isomer Synthesis & Purification (>99%) DSC DSC Analysis (Enthalpy & Heat Capacity) Sample->DSC fsTA fs-Transient Absorption (ESIPT Kinetics) Sample->fsTA NMR Variable-Temp NMR (Dihedral Dynamics) Sample->NMR Validation Global Target Analysis & Thermodynamic Modeling DSC->Validation Thermodynamic Data fsTA->Validation Kinetic Rates NMR->Validation Steric Constraints

Figure 2: Multi-modal experimental workflow for validating the stability of sterically hindered benzophenones.

Conclusion

The 2-hydroxy-6-methoxybenzophenone isomer serves as a profound case study in physical organic chemistry. By shifting a single methoxy group to the ortho position, the resulting steric hindrance forces a deviation from coplanarity, weakening the critical intramolecular hydrogen bond. This structural distortion not only reduces the thermodynamic stability (enthalpy of formation) of the molecule but also imposes a kinetic barrier on the ESIPT photoprotection mechanism, rendering it fundamentally distinct from commercial UV filters like oxybenzone.

References

1.[1] Thermochemistry and Gas-Phase Ion Energetics of 2-Hydroxy-4-methoxy-benzophenone (Oxybenzone). ResearchGate. Available at:[Link] 2.[2] Simple Rules for Complex Near-Glass-Transition Phenomena in Medium-Sized Schiff Bases. National Center for Biotechnology Information (NIH). Available at:[Link] 3.[3] Long-Term Stabilization of Organic Solar Cells Using Additives. DB-Thueringen. Available at:[Link] 4.[4] Intramolecular Proton Transfer in Electronically Excited Molecules. ResearchGate. Available at:[Link]

Sources

Methodological & Application

Application Note: A Protocol for the Selective ortho-Demethylation of 2,6-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hydroxybenzophenones are a critical class of compounds, primarily recognized for their utility as UV stabilizers in plastics and as active ingredients in sunscreen formulations.[1] The synthesis of specific isomers, such as 2-hydroxy-6-methoxybenzophenone, presents a common challenge in organic synthesis: the selective dealkylation of one of multiple equivalent functional groups. Starting from the readily available 2,6-dimethoxybenzophenone, the goal is to cleave only the methyl ether at the C2 position, leaving the C6 methoxy group intact. This regioselectivity is crucial for the final product's properties and function. This application note provides a detailed protocol for the selective ortho-demethylation of 2,6-dimethoxybenzophenone, leveraging a chelation-controlled mechanism with the Lewis acid aluminum chloride. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and outline expected analytical outcomes and troubleshooting strategies.

Scientific Rationale: Chelation-Controlled Regioselectivity

The selective cleavage of one of two methoxy groups in 2,6-dimethoxybenzophenone is governed by the directing effect of the adjacent carbonyl group. Aryl methyl ethers are generally stable, but their cleavage can be facilitated by strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃).[2]

The key to selectivity in this substrate lies in the formation of a six-membered chelate ring between the Lewis acid, the carbonyl oxygen, and the oxygen of the ortho-methoxy group. This complexation makes the methyl group of the C2-methoxy ether significantly more electrophilic and susceptible to nucleophilic attack for removal, compared to the non-complexed C6-methoxy group.[3] This intramolecular assistance dramatically lowers the activation energy for the demethylation at the ortho position, allowing the reaction to proceed with high regioselectivity under controlled conditions.[3][4]

G cluster_start Starting Material cluster_chelation Chelation cluster_demethylation Selective Demethylation cluster_workup Aqueous Workup 2,6-DMBP 2,6-Dimethoxybenzophenone Chelate Six-Membered Chelate Intermediate 2,6-DMBP->Chelate + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product_Complex Aluminum Phenoxide Complex Chelate->Product_Complex Nucleophilic attack (e.g., by Cl⁻) on C2-Methyl Final_Product 2-Hydroxy-6-methoxybenzophenone Product_Complex->Final_Product + H₂O/H⁺

Caption: Mechanism of selective ortho-demethylation.

Experimental Protocol

This protocol details the selective demethylation using anhydrous aluminum chloride in a non-polar solvent.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,6-Dimethoxybenzophenone≥98%Standard SupplierStarting material
Anhydrous Aluminum Chloride (AlCl₃)≥99%Standard SupplierHighly hygroscopic; handle under inert gas
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Standard SupplierDry solvent is critical for reaction success
Hydrochloric Acid (HCl)37% (concentrated)Standard SupplierFor aqueous workup
Ethyl AcetateACS GradeStandard SupplierFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying organic layers
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography
Round-bottom flask, condenser---------
Magnetic stirrer and stir bar---------
Nitrogen or Argon gas supply---------
Ice bath---------
Separatory funnel, Rotary evaporator---------
Step-by-Step Methodology

Caption: Experimental workflow for selective demethylation.

  • Reaction Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen to ensure all moisture is removed.

  • Reagent Addition:

    • To the flask, add 2,6-dimethoxybenzophenone (1.0 eq).

    • Add anhydrous dichloromethane (approx. 10 mL per gram of substrate) via syringe. Stir until the solid is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (1.5 eq) to the stirred solution. The addition is exothermic; maintain the temperature at or below 5 °C.

  • Reaction:

    • After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 3-5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), using a hexane/ethyl acetate mixture (e.g., 4:1 v/v) as the mobile phase. The product should have a lower Rf value than the starting material.

  • Workup and Isolation:

    • Once the reaction is complete (disappearance of starting material), cool the flask back to 0 °C in an ice bath.

    • CAUTION: The quenching process is highly exothermic. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl (approx. 5 mL of HCl per gram of AlCl₃ used).

    • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the pure 2-hydroxy-6-methoxybenzophenone.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the final product, typically as a pale yellow solid.

Expected Results and Characterization

The successful synthesis of 2-hydroxy-6-methoxybenzophenone can be confirmed by standard analytical techniques.

AnalysisExpected Result
Appearance Pale yellow or off-white solid
Melting Point Approx. 62-65 °C (literature values for similar isomers are in this range)[5]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~11-12 (s, 1H, -OH, exchangeable), 7.2-7.8 (m, 6H, Ar-H), 6.3-6.5 (m, 2H, Ar-H), 3.7-3.9 (s, 3H, -OCH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~200 (C=O), ~165 (C-OH), ~160 (C-OCH₃), 110-140 (Ar-C), ~55 (-OCH₃)
FT-IR (KBr, cm⁻¹) ~3200-3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1620 (C=O stretch), ~1580, 1480 (C=C aromatic stretch)

Note: Exact NMR chemical shifts can vary based on solvent and concentration. The proton NMR should clearly show the disappearance of one methoxy singlet and the appearance of a downfield, exchangeable phenolic proton signal.

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Conversion 1. Inactive (hydrated) AlCl₃. 2. Wet solvent or glassware.1. Use a fresh, unopened bottle of anhydrous AlCl₃. 2. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.
Formation of Di-demethylated Product 1. Excess AlCl₃ used. 2. Reaction temperature too high or reaction time too long.1. Reduce the stoichiometry of AlCl₃ to 1.1-1.2 equivalents. 2. Run the reaction at 0 °C for a longer duration instead of warming to room temperature.
Complex/Inseparable Product Mixture Incomplete reaction or side reactions.Ensure complete conversion by TLC before workup. If the starting material has other sensitive functional groups, consider a milder Lewis acid or alternative demethylation methods.
Violent Quenching Reaction of excess AlCl₃ with water is extremely exothermic.Ensure the reaction mixture is cooled to 0 °C before quenching. Add the mixture very slowly to a large volume of ice.

References

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC. Available at: [Link]

  • 2-Hydroxy-4-methoxybenzophenon | H36206-100G. SIGMA-ALDRICH | SLS. Available at: [Link]

  • Chelation-controlled selectivity in the clay-catalyzed deprotection of phenolic methoxy methyl ethers. PubMed. Available at: [Link]

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. PMC. Available at: [Link]

  • Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Academy of Sciences. Available at: [Link]

  • ChemInform Abstract: A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. ResearchGate. Available at: [Link]

  • O-Demethylation. Chem-Station Int. Ed. Available at: [Link]

Sources

Application Note: 2-Hydroxy-6-methoxybenzophenone – A Strategic Scaffold for 1-Oxygenated Xanthones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-6-methoxybenzophenone as a synthetic intermediate in drug discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

While 2-hydroxy-4-methoxybenzophenone (Oxybenzone) is ubiquitous in UV filtration, its isomer 2-hydroxy-6-methoxybenzophenone (2,6-HMBP) occupies a distinct and privileged niche in medicinal chemistry. This application note details the utility of 2,6-HMBP as a critical synthetic intermediate for accessing 1-oxygenated xanthones , a class of tricyclic compounds exhibiting potent antitumor, anti-inflammatory, and antimicrobial activities.

Unlike the 2,4-isomer, the 2,6-substitution pattern places both oxygen functionalities ortho to the carbonyl group. This creates a unique steric and electronic environment that facilitates specific intramolecular cyclizations and metal chelation modes, making it an indispensable tool for diversifiable library synthesis.

Chemical Profile & Strategic Utility

Structural Significance

The 2,6-HMBP scaffold is defined by a "push-pull" electronic system and dual ortho-oxygenation.

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly stabilizing the molecule and shifting the carbonyl stretching frequency.

  • Steric Crowding: The C6-methoxy group provides steric bulk that directs electrophilic aromatic substitution (EAS) to the para (C4) or meta (C3/C5) positions, preventing over-substitution common in less hindered systems.

  • Xanthone Gateway: The most critical application is its role as a "pre-organized" precursor for xanthones. The C6-methoxy group can serve as a leaving group or participate in oxidative cyclization to form the pyrone ring of the xanthone core.

Key Drug Discovery Applications
Application DomainMechanism of ActionTarget Class
Oncology DNA Intercalation & Topoisomerase II Inhibition1-Hydroxyxanthones (e.g., Gambogic acid analogs)
Neuroprotection MAO-B InhibitionSubstituted Xanthones
Chelation Therapy Bidentate (O,O) Metal CoordinationMetalloprotein Inhibitors

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Hydroxy-6-methoxybenzophenone

Objective: Synthesize 2,6-HMBP from 2,6-dimethoxybenzophenone via mono-demethylation. Challenge: Preventing double demethylation (to 2,6-dihydroxybenzophenone) requires precise Lewis acid control.

Materials
  • Starting Material: 2,6-Dimethoxybenzophenone (1.0 eq)

  • Reagent: Aluminum Chloride (

    
    ), anhydrous (1.1 – 1.2 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: 1M HCl, Ice water

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Dissolve 2,6-dimethoxybenzophenone (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Lewis Acid Addition: Carefully add anhydrous

    
     (12 mmol) in small portions.
    
    • Note: The solution may turn yellow/orange due to the formation of the aluminum-carbonyl complex. The ortho-methoxy group coordinates to Aluminum, facilitating nucleophilic attack by chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The product (monohydroxy) will be less polar than the di-hydroxy byproduct but more polar than the starting material.

  • Quench: Cool back to 0°C. Slowly add 1M HCl (20 mL) dropwise to hydrolyze the aluminum complex. Vigorous stirring is essential to break up emulsions.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of one methoxy singlet (~3.8 ppm) and the appearance of a sharp, downfield singlet at δ > 12.0 ppm (chelated phenolic OH).

Protocol B: Cyclization to 1-Methoxyxanthone

Objective: Convert 2,6-HMBP into the tricyclic xanthone core. Mechanism: Base-catalyzed intramolecular nucleophilic aromatic substitution (


) or oxidative cyclization depending on the B-ring substitution.
Workflow Diagram (DOT)

G Start 2,6-Dimethoxybenzophenone Inter 2-Hydroxy-6-methoxybenzophenone (Key Intermediate) Start->Inter Prod 1-Methoxyxanthone (Bioactive Scaffold) Inter->Prod Step1 AlCl3, DCM Selective Demethylation Step2 K2CO3, DMF, Heat (Cyclization)

Caption: Synthetic pathway from dimethoxy precursor to the bioactive xanthone scaffold via the 2,6-HMBP intermediate.

Methodology
  • Reagents: Dissolve 2-hydroxy-6-methoxybenzophenone (1.0 eq) in DMF.

  • Base: Add

    
     (2.0 eq).
    
  • Cyclization Condition:

    • Scenario A (Leaving Group on Ring B): If the benzophenone has a halogen (F/Cl) at the 2'-position, heat to 100°C. The phenolate displaces the halogen to close the ring.

    • Scenario B (Oxidative): If Ring B is unsubstituted, oxidative cyclization using

      
       or Manganese(III) acetate is required to form the C-O bond.
      
  • Isolation: Pour into ice water. The xanthone typically precipitates as a solid. Filter and wash with water.[2]

Analytical Characterization Data

Parameter2-Hydroxy-6-methoxybenzophenone1-Methoxyxanthone (Product)
Appearance Pale yellow crystalline solidWhite/Off-white needles
IR (C=O) ~1630 cm⁻¹ (H-bonded)~1660 cm⁻¹ (Xanthone carbonyl)
1H NMR (OH) δ 12.5–13.0 ppm (Singlet)Absent
1H NMR (OMe) δ 3.80 ppm (Singlet, 3H)δ 3.95 ppm (Singlet, 3H)
Mass Spec [M+H]+ = 229.08[M+H]+ = 227.06

References

  • Selective Demethylation Strategies

    • Study of the ortho-methoxy substituent group effect in selective demethylation reactions. (2013).[3] Semantic Scholar. Link

  • Lewis Acid Reagents

    • Boron trichloride as a selective demethylating agent for hindered ethers.[4][5] Journal of the Chemical Society.[4] Link

  • Xanthone Synthesis

    • Synthesis of Xanthones and Benzophenones as Inhibitors of Tumor Cell Growth. (2010).[6] Letters in Drug Design & Discovery. Link

  • Bioactivity Context

    • Metabolism and disposition of 2-hydroxy-4-methoxybenzophenone.[7] (Comparison of isomers). PubMed. Link

Sources

Troubleshooting & Optimization

Removing unreacted starting materials from 2-hydroxy-6-methoxybenzophenone crude

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers synthesizing 2-hydroxy-6-methoxybenzophenone (HMBP) . It addresses the specific physicochemical challenges posed by the ortho-substitution pattern and the intramolecular hydrogen bonding (IHB) inherent to this molecule.

Topic: Removal of Unreacted Starting Materials & Impurities Applicable Synthesis Routes: Friedel-Crafts Acylation (1,3-dimethoxybenzene + Benzoyl Chloride) or Fries Rearrangement.[1]

The Core Challenge: The "Chelation Effect"

Before attempting purification, you must understand why your target molecule behaves differently than its starting materials.

The Mechanism: Unlike 3-methoxyphenol or benzoic acid, 2-hydroxy-6-methoxybenzophenone possesses a strong Intramolecular Hydrogen Bond (IHB) between the C=O carbonyl oxygen and the 2-OH hydroxyl proton.

  • Consequence 1 (Acidity): This "locks" the proton, making the molecule significantly less acidic (

    
     ~10-11) than typical phenols (
    
    
    
    ~10) or benzoic acid (
    
    
    4.2).[1]
  • Consequence 2 (Solubility): The IHB masks the polar hydroxyl group, making the molecule behave like a non-polar hydrocarbon. It will be highly soluble in hexane/DCM but less soluble in aqueous base than expected.[1]

We will exploit these properties to separate it from impurities.[1]

Troubleshooting & Protocols

Issue #1: "My crude product is a sticky, dark oil that won't crystallize."

Diagnosis: This is likely due to Aluminum residues (Lewis Acid) or Benzoic Acid preventing the crystal lattice from forming.[1] If you used


, the aluminum forms a stable complex with the carbonyl and phenolic oxygen that resists simple water washing.

The Protocol: The Acid-Quench & Bicarbonate Wash Goal: Break the Al-complex and remove acidic starting materials (Benzoic Acid).

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid Ether (it stabilizes Al-complexes).[1]

  • Acid Hydrolysis: Wash the organic layer vigorously with 1M HCl (2x).[1]

    • Why: This forces the hydrolysis of the

      
       chelate, liberating the free phenol.
      
  • The pH Swing (Critical Step): Wash the organic layer with Saturated Sodium Bicarbonate (

    
    )  (2x).[1]
    
    • Mechanism:[1][2] Benzoic acid (

      
       4.[1]2) will deprotonate and move to the aqueous layer. The target HMBP (
      
      
      
      >10) is too weak to react with bicarbonate due to the IHB protection; it will remain in the organic layer.
  • Dry & Concentrate: Dry over

    
     and rotovap. You should now have a solid or a semi-solid capable of crystallization.
    
Issue #2: "I cannot separate the unreacted ether (1,3-dimethoxybenzene)."

Diagnosis: If you synthesized HMBP via Friedel-Crafts from 1,3-dimethoxybenzene, the starting material is neutral and non-polar, just like your product.[1] Acid/Base extraction will not remove it.[1]

The Protocol: Polarity-Tuned Recrystallization Goal: Exploit the slight polarity difference. The target molecule is more polar than the starting ether but less polar than di-hydroxy byproducts.

Recommended Solvent System: Ethanol/Water or Methanol/Water.[1]

StepActionScientific Rationale
1 Dissolve crude in boiling Ethanol (EtOH) .Use the minimum amount required to dissolve the solid at reflux (

).
2 Hot Filtration (Optional).Removes insoluble polymeric tars formed during acylation.
3 Add warm Water dropwise.[1]Add until a persistent cloudiness just appears (saturation point).[1]
4 Re-heat to clear solution.Ensures the product is fully dissolved, not precipitated.[1]
5 Slow Cooling to RT, then

.
Crucial: The starting material (1,3-dimethoxybenzene) is an oil/low-melting solid (

to liquid) and is highly soluble in ethanol.[1] It will stay in the mother liquor. HMBP (solid) will crystallize out.[1]
6 Wash crystals with cold 50% EtOH .Washes away surface oil (starting material).[1]
Issue #3: "I have a stubborn 'spot' just below my product on TLC."

Diagnosis: This is likely 2,4-dihydroxybenzophenone (from over-demethylation) or an isomer.[1] These are chemically similar but significantly more polar due to the extra exposed hydroxyl group.

The Protocol: Flash Chromatography (Silica Gel) Goal: Use the "Chelation Effect" to elute your product first.

  • Stationary Phase: Silica Gel (

    
    ).[1]
    
  • Mobile Phase: Hexane : Ethyl Acetate (95:5 to 90:10) .[1]

    • Why: Because of the Intramolecular Hydrogen Bond, HMBP hides its polarity.[1] It interacts weakly with the silica and will elute fast (high

      
      ).
      
    • The Impurity: The di-hydroxy impurity or non-chelated isomers have "free" hydroxyls that bind strongly to silica. They will elute much later or require a polarity jump to 20% EtOAc.[1]

Visualizing the Purification Logic

The following decision tree illustrates the workflow based on the chemical state of your crude mixture.

PurificationWorkflow Crude Crude Reaction Mixture (HMBP + Al-Salts + Benzoic Acid + Starting Ether) Quench 1. Quench with 1M HCl (Breaks Al-Chelate) Crude->Quench OrgLayer1 Organic Layer (HMBP + Benzoic Acid + Ether) Quench->OrgLayer1 BicarbWash 2. Wash with Sat. NaHCO3 (pH ~8.5) OrgLayer1->BicarbWash Decision1 Where is the Impurity? BicarbWash->Decision1 AqLayer Aqueous Layer (Contains Benzoate) Decision1->AqLayer Acidic Impurities OrgLayer2 Organic Layer (HMBP + Neutral Ether) Decision1->OrgLayer2 Neutral Species SolidState Concentrate to Solid OrgLayer2->SolidState Recryst 3. Recrystallization (EtOH/H2O) SolidState->Recryst MotherLiquor Mother Liquor (Contains Starting Ether) Recryst->MotherLiquor Remains in Solution FinalProduct Pure HMBP Crystals Recryst->FinalProduct Precipitates

Figure 1: Purification logic flow.[1] Note how the process sequentially targets Al-salts, Acidic impurities, and finally Neutral impurities based on solubility.[1]

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to remove the phenol impurities? A: Proceed with extreme caution. While HMBP is less acidic due to chelation, it is still a phenol. Using 1M NaOH will likely deprotonate your product (breaking the H-bond) and pull it into the aqueous layer, causing yield loss. If you must use a base wash to remove non-chelated phenols, use a very weak base (like Sodium Carbonate) and keep the contact time short, or rely on chromatography.[1]

Q: Why is my melting point lower than the literature value (


)? 
A:  This is the classic signature of 1,3-dimethoxybenzene  contamination. Even 2-3% of this starting material forms a eutectic mixture that depresses the melting point significantly. Repeat the Ethanol/Water recrystallization, but cool the solution more slowly to allow the thermodynamically stable HMBP crystals to exclude the oily impurity.

Q: Is vacuum distillation an option? A: Yes, but only if you have high-vacuum equipment (<1 mmHg).[1]

  • Starting Material (1,3-dimethoxybenzene): BP ~85-90°C at 10 mmHg.

  • Product (HMBP): BP is significantly higher (>150°C at reduced pressure).[1]

  • Warning: Benzophenones can decompose at high temperatures if acidic residues (AlCl3) are present.[1] Ensure the crude is acid-free before heating.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts workup and recrystallization protocols).

  • Gilli, G., et al. (2014).[1] Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones. Indian Academy of Sciences.[4] Retrieved from [1]

  • Sielc Technologies. (2018).[1] Separation of 2-Hydroxybenzophenone on Newcrom R1 HPLC column. Retrieved from [1]

  • ChemicalBook. (2015).[1][5] 2-Hydroxybenzophenone synthesis and purification protocols. Retrieved from [1]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of the Carbonyl Stretch in 2-Hydroxy-6-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating molecular structures. The carbonyl (C=O) stretching vibration, typically found in the 1800-1650 cm⁻¹ region of the infrared spectrum, is one of the most informative absorption bands due to its high intensity and sensitivity to the local chemical environment. This guide provides an in-depth analysis of the C=O stretching frequency in 2-hydroxy-6-methoxybenzophenone, a compound whose structure presents a compelling case study of intramolecular forces. By comparing its spectral features with those of related benzophenone derivatives, we will explore the nuanced effects of intramolecular hydrogen bonding and substituent electronics on this key vibrational mode.

The Carbonyl Stretch of 2-Hydroxy-6-Methoxybenzophenone: A Case of Intramolecular Influence

The molecular architecture of 2-hydroxy-6-methoxybenzophenone is unique in that the carbonyl group is flanked by a hydroxyl (-OH) group and a methoxy (-OCH₃) group on the same aromatic ring. This specific arrangement dictates the electronic and vibrational properties of the C=O bond. The primary influences on its stretching frequency are:

  • Intramolecular Hydrogen Bonding: The proximate hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction delocalizes the pi-electrons of the carbonyl group, which lengthens and weakens the C=O bond.[1] Consequently, less energy is required to excite its stretching vibration, resulting in a significant shift to a lower frequency (red shift).[2]

  • Electronic Effects of Substituents: The methoxy group at the 6-position (ortho to the carbonyl) exerts a resonance effect. As an electron-donating group, it pushes electron density into the aromatic ring and towards the carbonyl group.[3] This increased electron density in the C=O antibonding orbitals further weakens the bond, contributing to a lower stretching frequency.[4]

Due to the combined influence of these two effects, the carbonyl stretching frequency of 2-hydroxy-6-methoxybenzophenone is expected to be significantly lower than that of an unsubstituted aromatic ketone.

Comparative Spectral Analysis

To contextualize the spectral features of 2-hydroxy-6-methoxybenzophenone, a comparison with structurally related compounds is essential. The following table summarizes the experimentally observed C=O stretching frequencies for benzophenone and its relevant derivatives. An estimated value for 2-hydroxy-6-methoxybenzophenone is provided based on the additive effects of hydrogen bonding and the ortho-methoxy group.

CompoundStructureKey Structural FeaturesC=O Stretch (cm⁻¹)
BenzophenonePhenyl-CO-PhenylUnsubstituted aromatic ketone (reference)~1665[5]
2-HydroxybenzophenoneOH ortho to C=OIntramolecular H-bonding~1648[5]
2-MethoxybenzophenoneOCH₃ ortho to C=OResonance effect from OCH₃~1658[5]
2-Hydroxy-6-methoxybenzophenoneOH and OCH₃ ortho to C=OH-bonding and resonance effect~1630 (Estimated)
2,4,6-TrihydroxybenzophenoneThree OH groupsMultiple strong H-bonds~1609[1]

This comparative data clearly illustrates that while both a single hydroxyl and a single methoxy group lower the carbonyl frequency, their combined presence in 2-hydroxy-6-methoxybenzophenone is anticipated to produce a more pronounced red shift. The extremely low frequency observed for 2,4,6-trihydroxybenzophenone demonstrates the powerful effect of multiple hydrogen bonds.[1]

Visualizing Intramolecular Interactions

The following diagram illustrates the key intramolecular hydrogen bond in 2-hydroxy-6-methoxybenzophenone that is fundamental to understanding its FTIR spectrum.

Caption: Intramolecular hydrogen bond in 2-hydroxy-6-methoxybenzophenone.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible FTIR spectra, the following protocol for solid sample analysis using the KBr pellet technique is recommended. This method is chosen for its ability to produce sharp, well-resolved spectra for crystalline solids.

Materials and Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the benzophenone sample and 100-200 mg of dry KBr powder.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.[6] The fine particle size is crucial to minimize light scattering.[5]

  • Pellet Formation:

    • Transfer the mixture to the pellet die.

    • Apply pressure using the hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.[6]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet to correct for atmospheric H₂O and CO₂, as well as any scattering from the KBr itself.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the C=O stretching band, which is expected to be one of the most intense peaks in the 1700-1600 cm⁻¹ region.

    • Use the spectrometer software to accurately determine the peak maximum.

The following diagram outlines the logical workflow for this experimental procedure.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh Weigh Sample & KBr grind Grind Mixture weigh->grind load_die Load Pellet Die grind->load_die press Apply Hydraulic Pressure load_die->press background Acquire Background (Blank KBr) press->background sample_spec Acquire Sample Spectrum background->sample_spec identify_peak Identify C=O Peak sample_spec->identify_peak determine_freq Determine Frequency identify_peak->determine_freq

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The analysis of the carbonyl stretching frequency of 2-hydroxy-6-methoxybenzophenone provides an excellent illustration of how intramolecular forces and substituent effects can be probed using FTIR spectroscopy. The expected significant red shift of its C=O band, in comparison to unsubstituted benzophenone, is a direct consequence of the synergistic effects of intramolecular hydrogen bonding and the electron-donating nature of the ortho-methoxy group. For researchers in drug development and materials science, a thorough understanding of these structure-spectra correlations is crucial for the characterization of novel compounds and the prediction of their chemical behavior.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • Chawla, H. M., & Chibber, S. S. (1973). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Proceedings of the Indian Academy of Sciences - Section A, 78(3), 140-146.
  • Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025, May 30). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Available from: [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available from: [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Available from: [Link]

Sources

Technical Comparison Guide: Structural Dynamics of 2-Hydroxy-6-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following is a Publish Comparison Guide designed for researchers and drug development professionals. It synthesizes crystallographic data, structural mechanics, and experimental protocols to objectively compare 2-Hydroxy-6-Methoxybenzophenone (2H6MBP) against its industry-standard isomer, 2-Hydroxy-4-Methoxybenzophenone (Oxybenzone) .

Executive Summary & Structural Rationale

Product: 2-Hydroxy-6-Methoxybenzophenone (2H6MBP) Primary Alternative: 2-Hydroxy-4-Methoxybenzophenone (Oxybenzone/Benzophenone-3)

Core Insight: The crystallographic distinction between these two isomers is governed by the "Ortho-Effect." While the industry-standard 4-methoxy isomer (Oxybenzone) adopts a planar conformation optimized for UV absorption via Excited State Intramolecular Proton Transfer (ESIPT), the 6-methoxy isomer (2H6MBP) introduces critical steric strain. This forces the carbonyl group out of planarity, disrupting the


-conjugation and altering the intramolecular hydrogen bond (IMHB) dynamics. This guide analyzes these structural divergences to assist in selecting the appropriate scaffold for pharmacological or photochemical applications.

Comparative Crystallographic Analysis

The following data contrasts the sterically hindered 2H6MBP with the planar Oxybenzone. Note that 2H6MBP's parameters reflect the disruption caused by the 6-position methoxy group.

Table 1: Crystallographic & Structural Parameters
Feature2-Hydroxy-6-Methoxybenzophenone (Product) 2-Hydroxy-4-Methoxybenzophenone (Alternative)
Crystal System Monoclinic (Predicted based on analogs)Orthorhombic / Monoclinic (Polymorphic)
Space Group

(Common for hindered benzophenones)

(Standard Form)
Molecular Planarity Non-Planar (Twisted) Planar
Torsion Angle (

)

(Phenyl rings twisted relative to C=O)

(Locked by IMHB)
Intramolecular H-Bond Weakened / Bifurcated (

)
Strong / Linear (

)
Packing Interactions Dominated by van der Waals & weak

Strong

stacking (Slip-stacked)
Density (

)
Lower (Due to inefficient packing from twist)

Melting Point Lower (Reduced lattice energy)

Mechanistic Implications[3]
  • Oxybenzone (4-OMe): The 4-methoxy group is distant from the carbonyl bridge. The molecule remains planar, maximizing the overlap between the phenolic proton and the carbonyl oxygen. This "locked" planarity is essential for its function as a UV filter, allowing efficient energy dissipation via proton transfer.

  • 2H6MBP (6-OMe): The 6-methoxy group is ortho to the carbonyl. It sterically clashes with the phenyl ring on the opposite side of the bridge. To relieve this strain, the C=O bond rotates, breaking the planarity. This "twist" weakens the intramolecular hydrogen bond and significantly changes the compound's solubility and binding profile in protein pockets.

Structural Dynamics & Signaling Pathways

The following diagram illustrates the divergent structural consequences of the methoxy substitution position.

StructuralDynamics Start Benzophenone Core Scaffold Sub4 4-Methoxy Substitution (Para to Carbonyl Bridge) Start->Sub4 Sub6 6-Methoxy Substitution (Ortho to Carbonyl Bridge) Start->Sub6 Planar Steric Freedom (Planar Conformation) Sub4->Planar StrongHB Strong Intramolecular H-Bond (O-H ... O=C) Planar->StrongHB ESIPT Efficient ESIPT (High UV Stability) StrongHB->ESIPT Clash Steric Clash (6-OMe vs. Phenyl Ring B) Sub6->Clash Twist Torsion / Ring Twist (Loss of Planarity) Clash->Twist WeakHB Weakened/Disrupted H-Bond Twist->WeakHB Altered Altered Bioavailability & Solvation Profile WeakHB->Altered

Figure 1: Mechanistic flow illustrating how substituent position (4- vs 6-) dictates steric outcomes, influencing planarity and hydrogen bond strength.[1][2]

Experimental Protocols

To verify the structural differences described above, the following self-validating protocols are recommended.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals to measure unit cell dimensions and torsion angles.

  • Preparation: Dissolve 50 mg of 2H6MBP in 5 mL of HPLC-grade Ethanol (99.9%).

    • Note: If solubility is poor due to the twist, add Dichloromethane (DCM) dropwise until clear.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes to regulate evaporation rate.

  • Incubation: Store at

    
     in a vibration-free environment for 7-14 days.
    
  • Harvesting: Crystals of 2H6MBP will likely appear as prisms or blocks.

    • Validation: Check crystal quality under a polarizing microscope. Sharp extinction indicates a single crystal; irregular extinction suggests twinning.

Protocol B: IR Spectroscopy Validation of H-Bonding

Objective: Quantify the strength of the Intramolecular Hydrogen Bond (IMHB).

  • Baseline: Acquire FTIR spectrum of Oxybenzone (Alternative). Look for the chelated Carbonyl stretch (

    
    ) around 1625 cm⁻¹ . The low frequency indicates strong H-bonding.
    
  • Experiment: Acquire FTIR spectrum of 2H6MBP (Product).

  • Analysis:

    • Expect the

      
       peak to shift to a higher frequency (e.g., 1640–1650 cm⁻¹) .
      
    • Causality: The steric twist reduces the orbital overlap required for strong H-bonding, making the carbonyl bond "stiffer" (more double-bond character) compared to the chelated form in Oxybenzone.

References

  • Tayyari, S. F., et al. (2014). "Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study." Journal of Molecular Structure.

  • National Toxicology Program. (1992). "NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-Methoxybenzophenone." National Institutes of Health.

  • PubChem. (2024). "2-Hydroxy-4-methoxybenzophenone (Oxybenzone) Compound Summary." National Library of Medicine.

  • Gago-Ferrero, P., et al. (2013). "Ozonation and peroxone oxidation of benzophenone-3 in water: Effect of operational parameters." Science of the Total Environment.

Sources

Structural Validation of Sterically Hindered 2,6-Disubstituted Benzophenones: A Comparative Guide to 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, one of the most persistent structural elucidation challenges I encounter involves sterically hindered diaryl ketones. 2,6-disubstituted benzophenones—prevalent in natural products, photoinitiators, and active pharmaceutical ingredients—present a unique conformational hurdle. The steric clash between the ortho substituents and the adjacent carbonyl group forces the substituted aromatic ring to twist orthogonally out of the carbonyl plane[1].

This guide objectively compares the efficacy of 2D NMR techniques (COSY and HMBC) against conventional 1D NMR and spatial correlation methods (NOESY/ROESY) for validating these complex structures. By understanding the causality behind these experimental choices, researchers can deploy a self-validating analytical workflow that eliminates ambiguity.

The Conformational Challenge & Modality Comparison

To accurately determine the structure of a 2,6-disubstituted benzophenone (e.g., 2,6-dimethylbenzophenone), we must bridge two isolated aromatic spin systems across a quaternary carbonyl carbon. Here is how different NMR modalities perform under the constraints of steric hindrance:

1D H and C NMR: The Baseline Inventory

While 1D NMR is essential for establishing a chemical shift inventory, it fails at connectivity. The loss of conjugation caused by the orthogonal ring twist alters the electronic environment, often leading to ambiguous, overlapping multiplet signals in the aromatic region (7.0–8.0 ppm)[2]. 1D data alone cannot definitively prove that both rings are attached to the same carbonyl.

NOESY / ROESY: The Spatial Trap

In planar molecules, spatial correlation techniques like NOESY are excellent for linking adjacent ring systems. However, in 2,6-disubstituted benzophenones, the 60–90° dihedral twist drastically increases the internuclear distance between the ortho substituents of the hindered ring and the ortho protons of the unhindered ring[1]. This distance frequently exceeds the 5 Å limit of the Nuclear Overhauser Effect, leading to false negatives (missing cross-peaks) that can derail structural validation.

COSY & HMBC: The Through-Bond Gold Standard

Because spatial proximity is unreliable, we must rely on through-bond scalar couplings.

  • COSY (Correlation Spectroscopy): Unambiguously maps the isolated intra-ring spin systems by tracing

    
     couplings (e.g., H-3 to H-4 to H-5).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Bridges the structural gap. By detecting long-range

    
     and 
    
    
    
    couplings, HMBC links the protons of each respective ring to the shared quaternary carbonyl carbon[3].

G A 2,6-Disubstituted Benzophenone B Severe Steric Hindrance at ortho-positions A->B C Orthogonal Ring Twist (Dihedral Angle ~60-90°) B->C D1 Altered Spatial Proximity C->D1 D2 Loss of Conjugation C->D2 E1 NOESY / ROESY Unreliable (False Negatives) D1->E1 E2 1D Shifts Ambiguous (Overlapping Aromatics) D2->E2 F Need for Through-Bond Connectivity E1->F E2->F G1 COSY (Intra-Ring Spin Mapping) F->G1 G2 HMBC (Inter-Ring Carbonyl Bridge) F->G2

Figure 1: Logical decision tree demonstrating why through-bond 2D NMR is required over spatial NOESY for sterically hindered benzophenones.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute scientific integrity, the experimental design must be self-validating. The following step-by-step methodology utilizes a dual-HMBC approach to overcome the specific lack of


 pathways on the fully substituted ring.
Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the purified benzophenone in 600 µL of CDCl

    
     (100% D, containing 0.03% v/v TMS).
    
  • Causality: High concentration is required because the critical bridging HMBC correlations involve quaternary carbons and weak

    
     couplings, which suffer from low sensitivity.
    
Step 2: 1D Baseline Acquisition
  • Action: Acquire standard

    
    H (16 scans) and 
    
    
    
    C{
    
    
    H} (512 scans) spectra.
  • Causality: Establishes the exact resonance frequency of the carbonyl carbon (typically deshielded to ~195–205 ppm due to the loss of conjugation)[2].

Step 3: Intra-Ring Mapping via gs-COSY
  • Action: Execute a gradient-selected COSY (gs-COSY) experiment.

  • Causality: Gradients suppress artifacts and eliminate the need for extensive phase cycling. This step isolates the

    
     spin system of the unhindered ring from the 
    
    
    
    spin system of the hindered ring.
Step 4: Inter-Ring Bridging via Standard gs-HMBC (Optimized for 8 Hz)
  • Action: Acquire a gs-HMBC with a long-range delay of 62.5 ms (optimized for

    
     Hz).
    
  • Causality: This delay perfectly captures the strong

    
     coupling from the unhindered ring's ortho protons (H-2'/H-6') to the carbonyl carbon, anchoring the first half of the molecule[3].
    
Step 5: Orthogonal Validation via Long-Range gs-HMBC (Optimized for 4 Hz)
  • Action: Acquire a second gs-HMBC with an extended long-range delay of 125 ms (optimized for

    
     Hz).
    
  • Causality: Because the hindered ring has substituents at the 2 and 6 positions, there are no protons 3 bonds away from the carbonyl. The extended delay allows the evolution of the much weaker

    
     coupling from the ortho-methyl protons (or other substituents) to the carbonyl carbon, definitively proving the second ring's attachment.
    

Workflow S1 1. Sample Prep (High Conc. CDCl3) S2 2. 1D NMR (Locate C=O ~200 ppm) S1->S2 S3 3. gs-COSY (Map Isolated Rings) S2->S3 S4 4. HMBC (8 Hz) (Bridge Unhindered Ring) S3->S4 S5 5. HMBC (4 Hz) (Bridge Hindered Ring) S4->S5

Figure 2: Step-by-step self-validating NMR workflow for sterically hindered ketones.

Quantitative Data Synthesis

To illustrate the efficacy of this protocol, Table 1 summarizes the expected multi-modal NMR data for a model compound, 2,6-dimethylbenzophenone , derived from established literature values[2]. Notice how the 4 Hz HMBC is strictly required to bridge the methyl groups to the carbonyl.

Table 1: Multi-Modal NMR Correlation Data for 2,6-Dimethylbenzophenone

Position

H Shift (ppm)

C Shift (ppm)
COSY Correlations (

)
Standard HMBC (8 Hz)Long-Range HMBC (4 Hz)
Carbonyl (C=O) -200.5---
H-3 / H-5 (Hindered)7.06 (d)127.5H-4C-1, C-2, C-4C=O (Weak

)
H-4 (Hindered)7.22 (t)128.8H-3, H-5C-2, C-6-
2,6-Methyls 2.10 (s)19.4-C-1, C-2, C-3C=O (Crucial

)
H-2' / H-6' (Unhindered)7.78 (d)129.4H-3', H-5'C=O , C-4'C=O
H-3' / H-5' (Unhindered)7.43 (t)128.7H-2', H-6', H-4'C-1', C-4'-
H-4' (Unhindered)7.57 (m)134.1H-3', H-5'C-2', C-6'-

Data Interpretation Note: The standard 8 Hz HMBC easily identifies the C=O at 200.5 ppm via the H-2'/H-6' protons at 7.78 ppm. However, the connection to the 2,6-dimethyl ring is only definitively proven when the 4 Hz HMBC reveals the


 cross-peak between the methyl protons (2.10 ppm) and the carbonyl carbon (200.5 ppm).

Conclusion

When validating the structure of 2,6-disubstituted benzophenones, standard 1D NMR and NOESY experiments are fundamentally compromised by the molecule's orthogonal conformation. By deploying a strategically optimized, dual-delay HMBC protocol in conjunction with gs-COSY, researchers can bypass spatial limitations and construct a mathematically rigorous, through-bond proof of molecular connectivity.

References
  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin National Institutes of Health (NIH) / PMC URL:[Link]

  • Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings Canadian Journal of Chemistry URL:[Link]

  • Two New Chemical Constituents from the Stem Bark of Garcinia mangostana MDPI - Molecules URL:[Link]

Sources

Safety Operating Guide

2-Hydroxy-6-methoxybenzophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Immediate Action Required: Treat 2-Hydroxy-6-methoxybenzophenone as a High-Risk Aquatic Toxin and Potential Endocrine Disruptor .[1][2]

While often confused with its common isomer Oxybenzone (2-Hydroxy-4-methoxybenzophenone, CAS 131-57-7), the 2-Hydroxy-6-methoxybenzophenone isomer is a distinct chemical entity often utilized in natural product synthesis (e.g., xanthone precursors).[1][2] Despite structural differences, it shares the lipophilic and phenolic characteristics of the benzophenone class, dictating a strict "Zero-Drain-Discharge" policy.[1][2]

Chemical Profile:

Parameter Detail
Chemical Name 2-Hydroxy-6-methoxybenzophenone
Class Benzophenone Derivative / Phenolic Ether
Physical State Solid (Pale yellow crystalline powder)
Primary Hazard Aquatic Toxicity (Chronic), Skin/Eye Irritant

| Disposal Stream | Non-Halogenated Organic Waste (Incineration) |[1][2][3]

Hazard Assessment & Causality

To dispose of this chemical safely, you must understand the mechanism of its hazard.[2] We do not segregate waste arbitrarily; we segregate to prevent environmental bioaccumulation and chemical incompatibility.[2]

The "Why" Behind the Protocol
  • Aquatic Toxicity (The Core Risk): Like most benzophenones, this molecule is lipophilic (LogP ~3-4).[2] If released into the water supply, it passes through standard wastewater treatment plants (WWTP) and bioaccumulates in aquatic organisms, acting as a potential endocrine disruptor.[2]

    • Operational Implication:Absolutely no sink disposal. Even trace amounts from glassware rinsing must be collected.[2]

  • Phenolic Acidity: The 2-hydroxy group provides weak acidity.[2]

    • Operational Implication: Segregate from strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic oxidation or ring cleavage that could generate toxic byproducts.[2]

  • Photostability: Benzophenones absorb UV light.[2]

    • Operational Implication: While stable, waste containers should be opaque or amber to prevent photo-initiated degradation into unknown radical species during long-term accumulation.[1][2]

Hazard Classification Table (Extrapolated from Benzophenone Class):

GHS CodeHazard StatementOperational Response
H411/H412 Toxic to aquatic life with long-lasting effects.[1][2][4]Red Flag: Collect all rinsate. Use "Marine Pollutant" labels if shipping.[2]
H315 Causes skin irritation.[2]Double nitrile gloves required during handling.
H319 Causes serious eye irritation.[2]Safety goggles (ANSI Z87.[2]1) are mandatory.[2]
H335 May cause respiratory irritation.[2]Handle solid powder in a fume hood to prevent dust inhalation.

Pre-Disposal Segregation & Handling

Effective disposal starts at the bench. Use this decision logic to determine the correct waste stream.

Waste Stream Decision Tree

DisposalLogic Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder, contaminated gloves, paper) State->Solid Liquid Liquid Waste (Mother liquor, rinsate) State->Liquid BinSolid BIN A: Solid Hazardous Waste (Label: Toxic, Irritant) Solid->BinSolid Place in double-bagged HDPE container SolventCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->SolventCheck BinHalo BIN B: Halogenated Organic Waste (Label: Toxic, Flammable) SolventCheck->BinHalo Yes BinNonHalo BIN C: Non-Halogenated Organic Waste (Label: Toxic, Flammable) SolventCheck->BinNonHalo No (e.g., Ethanol, Acetone)

Figure 1: Decision matrix for segregating 2-Hydroxy-6-methoxybenzophenone waste. Note that the presence of halogenated solvents dictates the liquid stream classification.

Step-by-Step Disposal Protocol

This protocol is a self-validating system.[1][2] If you cannot check off a step, stop and consult your EHS officer.

Phase 1: Solid Waste (Pure Compound)[1][2]
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: "2-Hydroxy-6-methoxybenzophenone Solid Waste".[1][2]

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Transfer: Transfer the solid using a disposable spatula.[2] Do not generate dust.[2][4][5][6][7][8]

  • Decontamination: Wipe the spatula and the neck of the jar with a Kimwipe soaked in ethanol.[2] Place the Kimwipe AND the spatula into the Solid Hazardous Waste bin.

Phase 2: Liquid Waste (Solutions & Rinsate)

Crucial: The solvent determines the waste stream, but the contaminant (the benzophenone) dictates the toxicity profile.[2]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      Halogenated Waste .
      
    • If dissolved in Acetone/Ethanol/Methanol ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      Non-Halogenated Waste .
      
  • Rinsing: Triple-rinse all glassware used with the compound.[2]

    • Rinse 1-3: Use a small volume of acetone.[2] Collect this rinsate into the liquid waste container.

    • Final Wash: Soap and water can go down the drain only after the triple acetone rinse is complete.[2]

  • Cap & Store: Ensure the cap is vapor-tight.[2] Store in a secondary containment tray to capture leaks.

Spill Response Workflow

In the event of a spill, speed and containment are critical to prevent migration into floor drains.[2]

SpillResponse Assess 1. Assess Volume & State (Is it >100g or highly volatile?) Evacuate Evacuate & Call EHS Assess->Evacuate Major Spill PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Assess->PPE Minor Spill Contain 3. Containment (Circle spill with absorbent pads) PPE->Contain Cleanup 4. Clean Up Contain->Cleanup Solids: Scoop Liquids: Absorb Decon 5. Decontaminate Surface (Soap/Water Wash) Cleanup->Decon Disposal 6. Dispose as Solid Hazardous Waste Cleanup->Disposal

Figure 2: Immediate response logic for laboratory spills. Priority is preventing drain access.

Specific Spill Cleanup Instructions:

  • Solid Spill: Do not dry sweep if dust generation is likely.[2] Dampen slightly with a paper towel soaked in ethanol, then scoop into a waste bag.

  • Liquid Spill: Cover with vermiculite or polypropylene absorbent pads.[2] Wait 5 minutes for absorption. Transfer saturated pads to Solid Hazardous Waste .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4632, Oxybenzone (Isomer Analog).[2] Retrieved from [Link][1][2]

    • Note: Used for class-based hazard extrapolation (Benzophenones) due to isomer similarity.[1][2]

  • European Chemicals Agency (ECHA). Substance Information: Benzophenone group hazards.[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.